molecular formula C7H12ClNO3 B1431579 Methyl 4-oxopiperidine-2-carboxylate hydrochloride CAS No. 1414958-07-8

Methyl 4-oxopiperidine-2-carboxylate hydrochloride

Cat. No.: B1431579
CAS No.: 1414958-07-8
M. Wt: 193.63 g/mol
InChI Key: XFHDDBJHNKDEQM-UHFFFAOYSA-N
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Description

Methyl 4-oxopiperidine-2-carboxylate hydrochloride is an organic compound with the molecular formula C7H12ClNO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a ketone group at the fourth position and a carboxylate ester group at the second position. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activity .

Biochemical Analysis

Biochemical Properties

Methyl 4-oxopiperidine-2-carboxylate hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It has been used as a starting reagent in the synthesis of compounds such as nakadomarin A and analogs of capromorelin . The compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds and the modification of existing ones. For instance, it can act as a substrate for enzymes involved in esterification and hydrolysis reactions, leading to the production of different metabolites.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in regulating cell growth, differentiation, and apoptosis . Additionally, this compound has been observed to alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, the compound may inhibit the activity of certain hydrolases, preventing the breakdown of substrates and leading to the accumulation of specific metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions, such as high temperature or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways and gene expression. At higher doses, it can induce toxic effects, such as cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function, while doses below or above this range have reduced or adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. The compound can be metabolized through esterification and hydrolysis reactions, producing intermediates that participate in further biochemical processes . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach intracellular compartments where it exerts its effects . Additionally, binding proteins may facilitate its localization and accumulation in specific tissues, influencing its overall bioavailability and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and modulate its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxopiperidine-2-carboxylate hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired ester. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves large-scale batch reactions. The process begins with the preparation of piperidine, followed by its reaction with methyl chloroformate under controlled temperature and pressure conditions. The resulting ester is then purified and converted to the hydrochloride salt through acidification. The final product is obtained through crystallization and drying .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxopiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-oxopiperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxopiperidine-2-carboxylate hydrochloride is unique due to its specific functional groups and positional isomerism, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

methyl 4-oxopiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h6,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHDDBJHNKDEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-07-8
Record name 2-Piperidinecarboxylic acid, 4-oxo-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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